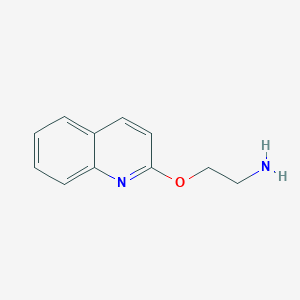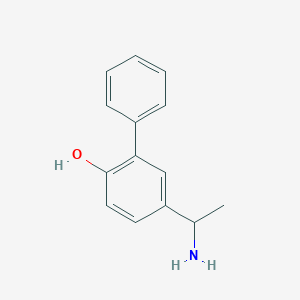
4-(1-Aminoethyl)-2-phenylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Aminoethyl)-2-phenylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of an aminoethyl group attached to the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminoethyl)-2-phenylphenol can be achieved through several methods. One common approach involves the use of engineered transaminase polypeptides to convert 3’-hydroxyacetophenone to this compound . This method offers high enantiomeric excess and percentage conversion.
Industrial Production Methods
Industrial production of this compound typically involves biocatalytic processes using engineered enzymes. These processes are designed to be efficient and environmentally friendly, providing high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1-Aminoethyl)-2-phenylphenol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-(1-Aminoethyl)-2-phenylphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in studies related to enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(1-Aminoethyl)-2-phenylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit Rho-associated protein kinase, leading to effects on smooth muscle relaxation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(1-Aminoethyl)-3-methylphenol
- 1-(4-(1-Aminoethyl)phenyl)-2,2,2-trifluoroethan-1-one
Uniqueness
4-(1-Aminoethyl)-2-phenylphenol is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H15NO |
|---|---|
Poids moléculaire |
213.27 g/mol |
Nom IUPAC |
4-(1-aminoethyl)-2-phenylphenol |
InChI |
InChI=1S/C14H15NO/c1-10(15)12-7-8-14(16)13(9-12)11-5-3-2-4-6-11/h2-10,16H,15H2,1H3 |
Clé InChI |
QVFLKCSUBFJVKO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)O)C2=CC=CC=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


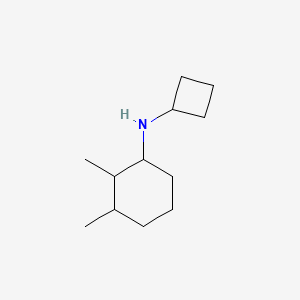
![tert-Butyl N-{3-[(3-tert-butyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxycyclohexyl}carbamate](/img/structure/B15271516.png)
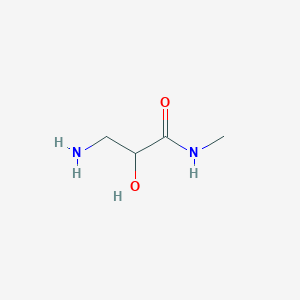
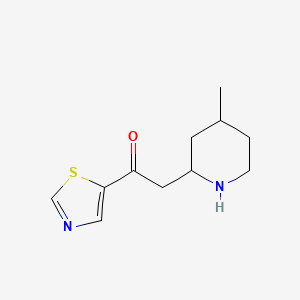
![2-[(5-Methylthiophen-3-yl)methyl]cyclopentan-1-ol](/img/structure/B15271536.png)
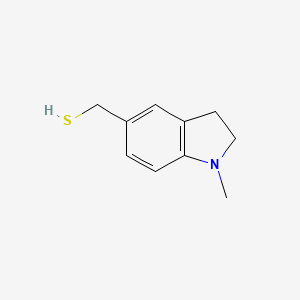
![(1R)-2-Amino-1-[4-(benzyloxy)phenyl]ethan-1-ol](/img/structure/B15271552.png)
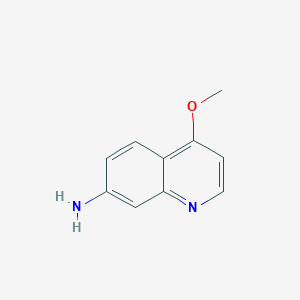
![2-Amino-[1,2,4]triazolo[1,5-A]pyridine-8-carbaldehyde](/img/structure/B15271555.png)
![2-[(Furan-2-ylmethyl)amino]-2-methylpropane-1,3-diol](/img/structure/B15271560.png)
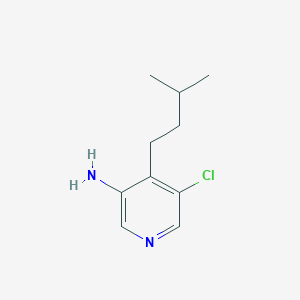
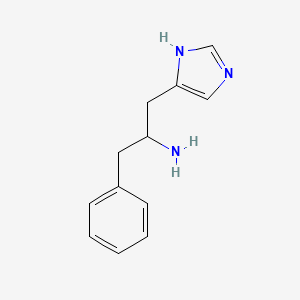
![3-{[(3,4-Dimethylphenyl)methyl]amino}propan-1-ol](/img/structure/B15271587.png)
